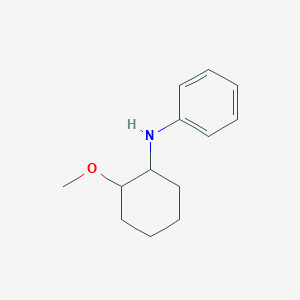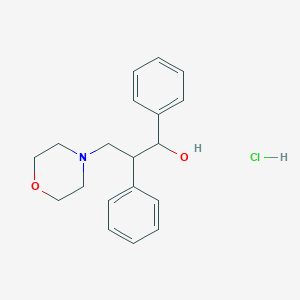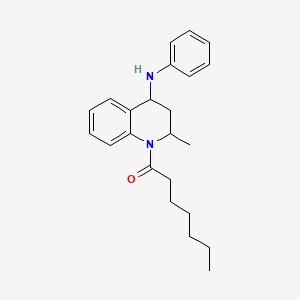
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide, also known as PEPA, is a compound that has gained significant attention in the scientific community due to its potential as a research tool. PEPA is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes in the brain. In
Mécanisme D'action
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMPA receptors are composed of four subunits, and this compound binds to a specific site on the receptor to enhance its activity. This results in an increase in the flow of positively charged ions into the cell, leading to an increase in synaptic strength and LTP.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP in the hippocampus, which is thought to underlie learning and memory processes. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region important for reward and motivation. This compound has been used to investigate the role of AMPA receptors in drug addiction and depression, and has been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide is a valuable research tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory processes. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes. However, one limitation of this compound is that it has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for research involving 2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. Additionally, research is needed to better understand the long-term effects of this compound on synaptic plasticity and learning and memory processes.
Méthodes De Synthèse
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. One common method involves the reaction of 2-bromo-N-(2-phenylethyl)acetamide with pyrrolidine in the presence of a palladium catalyst. The resulting product is then oxidized to form this compound.
Applications De Recherche Scientifique
2-oxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)acetamide has been used extensively in research to study the role of AMPA receptors in synaptic plasticity and learning and memory processes. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. This compound has also been used to investigate the role of AMPA receptors in drug addiction and depression.
Propriétés
IUPAC Name |
2-oxo-N-(2-phenylethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(14(18)16-10-4-5-11-16)15-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJKEFNBQHLDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)


![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)

![1-[5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5069147.png)



![N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5069175.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)

